molecular formula C₃₀H₄₅NNaO₇P B1146602 (2S,4R)-福辛普利钠盐 CAS No. 1356353-41-7

(2S,4R)-福辛普利钠盐

货号 B1146602
CAS 编号: 1356353-41-7
分子量: 585.64
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fosinopril Sodium involves a complex chemical process that includes the creation of the key intermediate, trans-4-cyclohexyl-L-proline. A study outlined a nine-step laboratory-scale synthesis of this intermediate, which is crucial for the preparation of Fosinopril, an effective antihypertensive drug. The total yield of this synthesis process was reported to be 25%, with the final product achieving 99.7% purity, demonstrating the intricate process and the high level of purity required for pharmaceutical applications (Kalisz et al., 2005).

Molecular Structure Analysis

The molecular structure of Fosinopril Sodium has been analyzed through various spectroscopic methods. Solid-state NMR and IR studies have characterized the differences between the polymorphic modifications of Fosinopril Sodium, revealing differences in melting behavior, X-ray diffraction patterns, and spectroscopic data. These studies highlight the conformational differences between polymorphs, which may influence the drug's bioavailability and stability (Brittain et al., 1993).

Chemical Reactions and Properties

Fosinopril Sodium undergoes a unique transformation in the presence of metal ions, such as magnesium, leading to its degradation into β-ketoamide and phosphonic acid derivatives. This reaction is mediated through metal ion participation and highlights the importance of understanding the chemical stability of pharmaceutical compounds. Kinetic analysis of this degradation process indicates a bimolecular mechanism, emphasizing the complex interactions between Fosinopril Sodium and metal ions (Thakur et al., 1993).

Physical Properties Analysis

The physical properties of Fosinopril Sodium, including its polymorphic characteristics, have been extensively studied. The polymorphs of Fosinopril Sodium exhibit distinct melting behaviors and solution-mediated transformations, indicating their enantiotropic relationship. Such studies are vital for the development of stable pharmaceutical formulations, as the physical form of a drug substance can significantly affect its manufacturing, stability, and bioavailability.

Chemical Properties Analysis

The chemical behavior of Fosinopril Sodium in aqueous media and its interactions with other substances have been the subject of various studies. For instance, its aggregation behavior in solution has been explored, revealing micelle-like self-association properties. This self-association behavior is crucial for understanding the drug's solubility, stability, and absorption characteristics, which are fundamental for optimizing its therapeutic efficacy (Wang et al., 1995).

科学研究应用

高血压管理

福辛普利钠盐与氢氯噻嗪 (HCTZ) 联合使用,在治疗高血压方面表现出互补作用。这种组合可显著降低血压,同时最大程度地减少与 HCTZ 相关的剂量依赖性不良反应,例如低血压和对血浆脂蛋白的代谢影响。重要的是,福辛普利的双重消除机制使其适用于肾功能受损的患者。该组合的疗效扩展到各种患者群体,包括老年人和肾功能受损者,而不会对碳水化合物和脂质代谢产生不利影响。一项基质研究强调了福辛普利 10 毫克和 HCTZ 12.5 毫克的最佳剂量组合,以在最小的副作用下实现血压正常化,展示了较低剂量组合在提供显着降压效果方面的潜力 Plat 和 Saini,1997

特殊人群的药代动力学

福辛普利是一种前药,可快速且完全水解为其活性形式福辛普利拉。与其他长效 ACE 抑制剂不同,福辛普利拉通过肝胆和肾脏途径消除。这种双重消除途径允许在肾或肝功能受损的患者中进行代偿性排泄,从而显着减少活性 ACE 抑制剂的积累。年轻和老年志愿者之间没有显着的药代动力学差异,这表明通常不需要根据年龄或肾或肝功能受损进行剂量调整 Duchin 等人,1991

安全和危害

Fosinopril Sodium is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It also has a possible risk of impaired fertility and possible risk of harm to unborn child .

未来方向

Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .

属性

CAS 编号

1356353-41-7

产品名称

(2S,4R)-Fosinopril Sodium Salt

分子式

C₃₀H₄₅NNaO₇P

分子量

585.64

同义词

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  USP Fosinopril Related Impurity D;  (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。